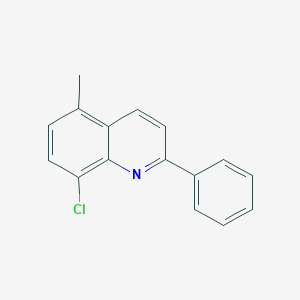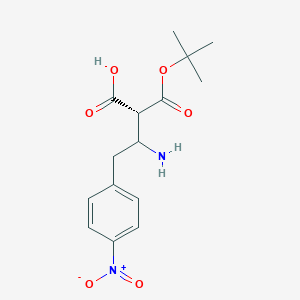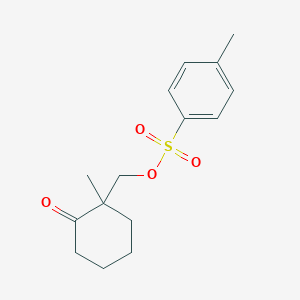
(1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate is a sulfonate ester compound with the molecular formula C16H20O4S . It is characterized by a cyclohexyl ring and a 4-methylbenzenesulfonate group, which contribute to its utility in various organic synthesis applications and as a building block for more complex compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate typically involves the reaction of (1-Methyl-2-oxocyclohexyl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) solutions.
Major Products Formed
Nucleophilic substitution: Produces substituted cyclohexyl derivatives.
Hydrolysis: Yields (1-Methyl-2-oxocyclohexyl)methanol and 4-methylbenzenesulfonic acid.
Applications De Recherche Scientifique
(1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of specialized polymers and materials.
Mécanisme D'action
The mechanism of action of (1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate is primarily based on its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-oxo-1-cycloheptanecarboxylate: Similar in structure but with a seven-membered ring instead of a six-membered ring.
Ethyl 2-oxocycloheptanecarboxylate: Another similar compound with an ethyl ester group instead of a methyl ester group.
Uniqueness
(1-Methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate is unique due to its specific combination of a cyclohexyl ring and a 4-methylbenzenesulfonate group, which imparts distinct reactivity and utility in organic synthesis .
Propriétés
Numéro CAS |
13756-93-9 |
|---|---|
Formule moléculaire |
C15H20O4S |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(1-methyl-2-oxocyclohexyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H20O4S/c1-12-6-8-13(9-7-12)20(17,18)19-11-15(2)10-4-3-5-14(15)16/h6-9H,3-5,10-11H2,1-2H3 |
Clé InChI |
RIJHMWFBDNMAFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCCCC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Pyridin-2-yldisulfanyl)phenyl]methanol](/img/structure/B14001460.png)
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-phenyl-quinoline-4-carboxamide](/img/structure/B14001468.png)
![5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14001482.png)
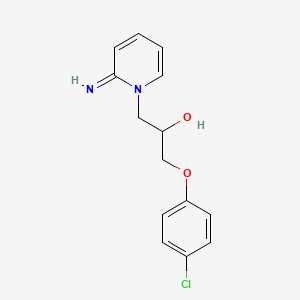
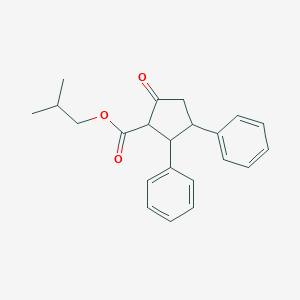
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14001511.png)
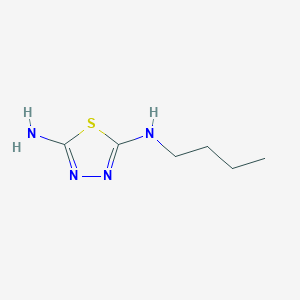

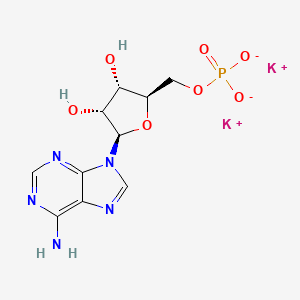
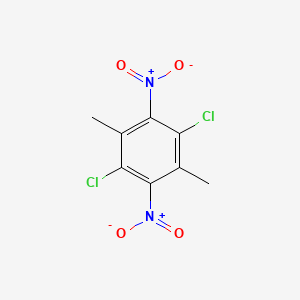
![Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate](/img/structure/B14001535.png)
